Cas no 1412452-25-5 ([(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol)
![[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol structure](https://ja.kuujia.com/scimg/cas/1412452-25-5x500.png)
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol 化学的及び物理的性質
名前と識別子
-
- ((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol
- [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol
- SCHEMBL13973718
- F76365
- CS-0310681
- BS-46091
- 1412452-25-5
- (1R,5S)-3-oxa-bicyclo[3.1.0]hexan-1-ylmethanol
- (1r,5s)-3-oxabicyclo[3.1.0]hexan-1-ylmethanol
-
- インチ: 1S/C6H10O2/c7-3-6-1-5(6)2-8-4-6/h5,7H,1-4H2/t5-,6-/m1/s1
- InChIKey: XSWOPLJKFIQKGK-PHDIDXHHSA-N
- ほほえんだ: O1C[C@H]2C[C@@]2(CO)C1
計算された属性
- せいみつぶんしりょう: 114.068079557g/mol
- どういたいしつりょう: 114.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 113
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): -0.3
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1048-100MG |
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol |
1412452-25-5 | 95% | 100MG |
¥ 2,560.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1048-1G |
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol |
1412452-25-5 | 95% | 1g |
¥ 10,243.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1048-5G |
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol |
1412452-25-5 | 95% | 5g |
¥ 30,729.00 | 2023-03-31 | |
1PlusChem | 1P01XC2J-100mg |
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol |
1412452-25-5 | 98% | 100mg |
$269.00 | 2024-06-21 | |
Aaron | AR01XCAV-1g |
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol |
1412452-25-5 | 98% | 1g |
$852.00 | 2025-02-12 | |
Aaron | AR01XCAV-250mg |
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol |
1412452-25-5 | 98% | 250mg |
$425.00 | 2025-02-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1048-1g |
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol |
1412452-25-5 | 95% | 1g |
¥7260.0 | 2024-04-24 | |
Ambeed | A596020-1g |
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol |
1412452-25-5 | 98% | 1g |
$911.0 | 2024-04-24 | |
Key Organics Ltd | BS-46091-0.25g |
((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanol |
1412452-25-5 | >97% | 0.25g |
£732.00 | 2025-02-08 | |
Chemenu | CM389738-100mg |
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol |
1412452-25-5 | 95%+ | 100mg |
$*** | 2023-03-30 |
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
6. Book reviews
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanolに関する追加情報
Chemical Profile of [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol (CAS No. 1412452-25-5)
[(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol], identified by the chemical identifier CAS No. 1412452-25-5, is a complex organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of oxabicycloalkanes, which are known for their unique three-dimensional structures and potential applications in drug design. The specific stereochemistry of this molecule, characterized by the (1R,5S) configuration, makes it a subject of interest for researchers exploring the relationship between molecular structure and biological activity.
The structural framework of [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol] consists of a bicyclic system with an oxygen atom incorporated into one of the rings, creating a rigid scaffold that can influence the conformation and reactivity of the molecule. This type of structural motif is often exploited in medicinal chemistry due to its ability to mimic natural products and provide privileged scaffolds for drug discovery. The presence of a hydroxymethyl group at the terminal position further enhances its utility as a building block in synthetic chemistry.
In recent years, there has been growing interest in the development of novel scaffolds that can exhibit improved pharmacokinetic properties and reduced toxicity compared to traditional drug molecules. The bicyclic structure of [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol] offers several advantages in this regard, including enhanced metabolic stability and reduced susceptibility to enzymatic degradation. These features make it an attractive candidate for further exploration in the design of next-generation therapeutics.
One of the most compelling aspects of this compound is its potential application in the development of bioactive molecules targeting specific biological pathways. The unique stereochemistry and structural motifs present in [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol] have been shown to interact with biological targets in novel ways, leading to the discovery of compounds with potent pharmacological effects. For instance, studies have demonstrated that derivatives of this scaffold can modulate enzyme activity and receptor binding, suggesting its utility in treating a variety of diseases.
The synthesis of [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol] presents significant challenges due to its complex three-dimensional structure and stereogenic centers. However, advances in synthetic methodology have made it possible to access such molecules with high enantiomeric purity, which is crucial for their biological evaluation. Techniques such as asymmetric catalysis and chiral resolution have been employed to achieve the desired stereochemical configuration, enabling researchers to fully explore its potential.
Recent research has highlighted the importance of understanding the conformational dynamics of complex organic molecules like [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol]. Computational studies have revealed that subtle changes in conformation can significantly impact biological activity, providing valuable insights for drug design. These findings underscore the need for a multidisciplinary approach that combines synthetic chemistry, computational modeling, and biological testing to fully harness the therapeutic potential of this compound.
The pharmaceutical industry has taken note of the promising properties of [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol] and is actively exploring its applications in various therapeutic areas. Preclinical studies have shown that derivatives of this scaffold exhibit favorable pharmacokinetic profiles and low toxicity, making them attractive candidates for further development into clinical candidates. These early successes have spurred interest among academic researchers who are seeking new ways to apply this unique structural motif in their own work.
As our understanding of molecular structure-biology relationships continues to evolve, compounds like [(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl)methanol] are expected to play an increasingly important role in drug discovery and development. Their unique structural features and stereochemical complexity offer opportunities for innovation that may lead to breakthroughs in treating some of today's most challenging diseases.
1412452-25-5 ([(1R,5S)-3-oxabicyclo[3.1.0]hexan-1-yl]methanol) 関連製品
- 2228910-83-4(N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine)
- 22308-09-4(1,1-Cyclobutanedimethanol,1,1-bis(4-methylbenzenesulfonate))
- 1804943-10-9(4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine)
- 1343672-04-7(2-((3,3,3-trifluoropropyl)thio)ethanamine)
- 26771-95-9(8-iso Prostaglandin F1.β.)
- 2172000-78-9(2-1-(3-methoxy-2-methylpropyl)-5-(oxan-4-yl)-1H-1,2,3-triazol-4-ylethan-1-amine)
- 131475-54-2(N-(prop-2-en-1-yl)-1H-imidazole-1-carboxamide)
- 748768-34-5(1-(propane-1-sulfonyl)piperidin-4-amine)
- 23824-24-0(1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methyl-isoquinoline)
- 312527-92-7(6-methyl-4-phenyl-3-(piperidin-1-yl)-1,2-dihydroquinolin-2-one)
